methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate
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Overview
Description
Methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate is a complex organic compound belonging to the class of naphthyridine derivatives. Naphthyridines are heterocyclic aromatic compounds characterized by a fused pyridine and benzene ring system. This compound, in particular, features a methylated naphthyridine core with a benzoate ester group, making it a valuable candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with a 1,8-naphthyridine core, such as this one, have been found to exhibit diverse biological activities . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .
Biochemical Pathways
1,8-naphthyridines, in general, have been found to have wide applicability in medicinal chemistry and materials science , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Compounds with a 1,8-naphthyridine core have been found to exhibit diverse biological activities , suggesting that they may have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate typically involves multiple steps, starting with the formation of the naphthyridine core. One common approach is the reaction of 2-aminonicotinaldehyde with Meldrum's acid and an alcohol in the presence of anhydrous iron(III) chloride (FeCl₃). This reaction yields 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates, which can then be further methylated and reacted with benzoic acid derivatives to obtain the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The naphthyridine core can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: Substitution reactions at the naphthyridine ring or the benzoate ester group can introduce different functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium(VI) oxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized naphthyridine derivatives, reduced naphthyridine derivatives, and substituted naphthyridine derivatives, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further chemical research and development.
Biology: Biologically, methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate has shown potential in various biological assays. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable compound for drug discovery and development.
Medicine: In medicine, this compound and its derivatives can be explored for therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for large-scale synthesis and application in various industrial processes.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with naphthyridines and exhibit diverse biological activities.
Quinoline Derivatives: Quinolines are another class of heterocyclic compounds with similar applications in medicine and industry.
Isoquinoline Derivatives: Isoquinolines, like naphthyridines, are used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: Methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate stands out due to its specific structural features and reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a unique and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-[methyl-(1-methyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-21(15-9-5-4-8-13(15)19(25)26-3)17(23)14-11-12-7-6-10-20-16(12)22(2)18(14)24/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANNMPJCNQKBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N(C)C3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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